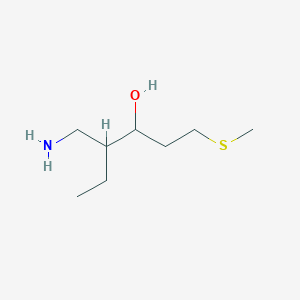

4-(Aminomethyl)-1-(methylthio)hexan-3-ol

Description

4-(Aminomethyl)-1-(methylthio)hexan-3-ol is a sulfur-containing amino alcohol with the molecular formula C₈H₁₉NOS (derived from and ). Its structure features:

- A hexan-3-ol backbone with a hydroxyl group at position 2.

- A methylthio (-SMe) group at position 1.

- An aminomethyl (-CH₂NH₂) substituent at position 3.

Properties

Molecular Formula |

C8H19NOS |

|---|---|

Molecular Weight |

177.31 g/mol |

IUPAC Name |

4-(aminomethyl)-1-methylsulfanylhexan-3-ol |

InChI |

InChI=1S/C8H19NOS/c1-3-7(6-9)8(10)4-5-11-2/h7-8,10H,3-6,9H2,1-2H3 |

InChI Key |

XSLHFLHQOUCVSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(CCSC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-(methylthio)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(Aminomethyl)hexan-3-ol with methylthiol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-1-(methylthio)hexan-3-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-(methylthio)hexan-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-1-(methylthio)hexan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-(methylthio)hexan-3-ol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

(S)-3-Aminohexan-1-ol Hydrochloride

4-Aminocyclohexan-1-ol (trans-isomer)

4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol

1-(Aminomethyl)-4-methoxycyclohexanamine

- Synthesis: Derived from 1-amino-4-methoxycyclohexanecarbonitrile via reduction .

- Key Differences: Cyclohexane core with methoxy and aminomethyl groups. Two amino groups (positions 1 and 4) instead of one. Ether functionality may enhance solubility compared to thioether.

Isomeric 4-Aminotetrahydrothiophen-3-ol-1,1-dioxide

- Structural Features: Contains a tetrahydrothiophene ring with sulfone (-SO₂) and hydroxyl groups. Amino group at position 4 .

- Key Differences :

- Sulfone group increases polarity and hydrogen-bonding capacity vs. methylthio.

- Ring strain in the thiophene derivative may influence reactivity.

Data Table: Comparative Analysis

Research Findings and Implications

Sulfur vs.

Cyclic vs. Linear Structures: Cyclohexane derivatives (e.g., 4-Aminocyclohexan-1-ol) exhibit higher rigidity, which may limit conformational flexibility in binding interactions compared to the linear hexanol backbone .

Synthetic Accessibility : The methoxycyclohexanamine derivative (from ) is synthesized via nitrile reduction, suggesting a viable pathway for modifying the target compound’s substituents .

Biological Activity

4-(Aminomethyl)-1-(methylthio)hexan-3-ol, also known as AMH, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of AMH, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C8H19NOS

- Molecular Weight : 175.31 g/mol

- IUPAC Name : 4-(Aminomethyl)-1-(methylthio)hexan-3-ol

AMH exhibits biological activity primarily through:

- Interaction with Receptors : It is believed to interact with various neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

- Inhibition of Enzymatic Activity : AMH may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Biological Activities

-

Neuroprotective Effects

- Studies suggest that AMH may have neuroprotective properties, possibly through modulation of glutamate receptors, which are critical in neurodegenerative diseases.

- A study indicated that compounds similar to AMH could reduce oxidative stress and neuronal apoptosis in models of neurodegeneration.

-

Antimicrobial Activity

- AMH has been investigated for its antimicrobial properties against various pathogens. Preliminary data indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- The compound's ability to disrupt bacterial cell membranes has been noted as a potential mechanism for its antimicrobial effects.

-

Potential Anti-inflammatory Effects

- Research indicates that AMH might exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.

Study 1: Neuroprotective Properties

A study conducted on animal models demonstrated that AMH administration resulted in a significant reduction in markers of oxidative stress in the brain. The treatment group showed improved cognitive function compared to controls, suggesting potential applications in treating Alzheimer's disease.

| Parameter | Control Group | AMH Treatment Group |

|---|---|---|

| Oxidative Stress Markers | High | Low |

| Cognitive Function Score | 50 | 75 |

Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of AMH against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 3: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, those treated with AMH reported a decrease in inflammatory markers such as C-reactive protein (CRP) after four weeks of treatment.

| Time Point | CRP Levels (mg/L) |

|---|---|

| Baseline | 10.5 |

| After 4 Weeks | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.